molecular formula C21H29N3O5 B2595142 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide CAS No. 896350-69-9

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide

Cat. No.: B2595142
CAS No.: 896350-69-9
M. Wt: 403.479
InChI Key: YMQPKXNVHLMZQC-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a morpholinoethyl group, and a cyclohexyloxalamide group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the morpholinoethyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the cyclohexyloxalamide moiety via an amidation reaction. Common reagents used in these reactions include oxalyl chloride, dichloromethane, and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h6-7,12,16-17H,1-5,8-11,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPKXNVHLMZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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